2-Fluoro-6-methylpyrazine
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Overview
Description
2-Fluoro-6-methylpyrazine is a heterocyclic aromatic organic compound It is a derivative of pyrazine, characterized by the presence of a fluorine atom at the second position and a methyl group at the sixth position on the pyrazine ring
Mechanism of Action
Target of Action
Pyrazine derivatives, including pyrazine,2-fluoro-6-methyl-, are known to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Pyrazine derivatives have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazine derivatives, it can be inferred that these compounds likely interact with and modulate multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by pyrazine derivatives, it can be inferred that these compounds likely have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazine,2-fluoro-6-methyl-. For instance, the major formation of pyrazines occurs during the heating of food . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylpyrazine can be achieved through several methods. One common approach involves the fluorination of 2,6-dimethylpyrazine using a suitable fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and reactors can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Fluoropyrazine: Lacks the methyl group at the sixth position.
2-Methylpyrazine: Lacks the fluorine atom at the second position.
6-Fluoro-2-methylpyrazine: Similar structure but with different substitution patterns.
Uniqueness: 2-Fluoro-6-methylpyrazine is unique due to the combined presence of both a fluorine atom and a methyl group on the pyrazine ring. This dual substitution can significantly influence its chemical reactivity, biological activity, and physical properties, making it distinct from other pyrazine derivatives.
Properties
IUPAC Name |
2-fluoro-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDLWWALAWNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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